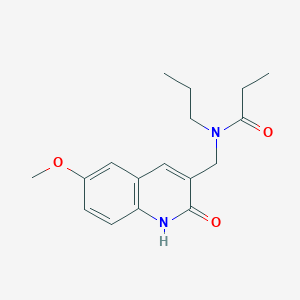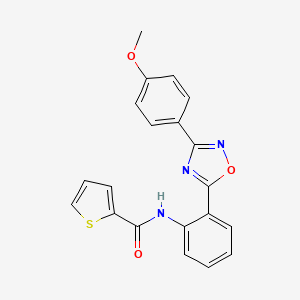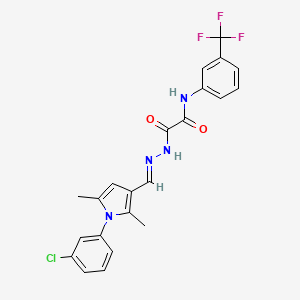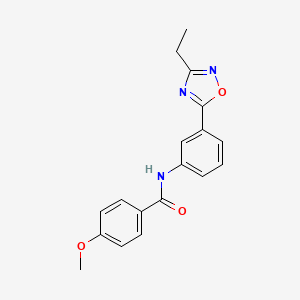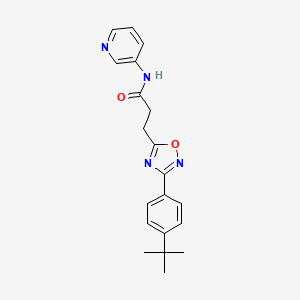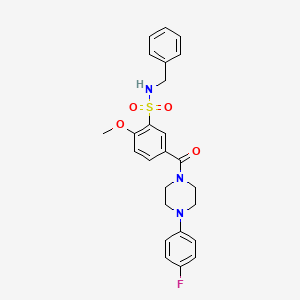
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide, also known as CCNSB, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is in the field of cancer research. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR pathway.
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress in neuronal cells.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is not fully understood. However, studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exerts its pharmacological effects by binding to the active site of target proteins. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to bind to the ATP-binding site of the PI3K enzyme, which inhibits its activity and leads to the inhibition of the PI3K/AKT/mTOR pathway. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been shown to bind to the active site of caspase enzymes, which activates their activity and leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits potent anticancer activity by inducing apoptosis in cancer cells. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. Additionally, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has several advantages for lab experiments. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is a potent and selective inhibitor of the PI3K/AKT/mTOR pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is also a potent inducer of apoptosis in cancer cells, which makes it a valuable tool for studying the mechanisms of apoptosis.
However, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide also has some limitations for lab experiments. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is a relatively complex molecule, which makes it difficult to synthesize in large quantities. Additionally, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide. One future direction is to further elucidate the mechanism of action of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide. This could involve studying the binding interactions between N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide and its target proteins using structural biology techniques.
Another future direction is to explore the potential applications of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide in other fields, such as infectious disease research. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit anti-inflammatory effects, which could make it a valuable tool for studying the immune response to infectious agents.
Finally, future studies could focus on the development of new synthetic routes for N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide that are more efficient and scalable than the current method. This could enable the production of larger quantities of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide, which could facilitate its use in a wider range of experiments.
Synthesemethoden
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-chloroaniline with p-anisidine in the presence of sodium hydroxide to form 2-chloro-N-(3,4-dimethoxyphenyl)aniline. The second step involves the reaction of the intermediate product with cyclohexyl isocyanate in the presence of triethylamine to form N-cyclohexyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide. The final step involves the reaction of the intermediate product with p-toluenesulfonyl chloride in the presence of triethylamine to form N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide.
Eigenschaften
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-12-11-19(14-21(20)30-2)31(27,28)25(18-9-4-3-5-10-18)16-22(26)24-15-17-8-6-7-13-23-17/h6-8,11-14,18H,3-5,9-10,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBAQHYCPNNHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

